molecular formula C7H2F7N B11761471 4-Fluoro-2,6-bis-trifluoromethyl-pyridine

4-Fluoro-2,6-bis-trifluoromethyl-pyridine

Cat. No.: B11761471
M. Wt: 233.09 g/mol
InChI Key: ZHYWJGFDWAVKHC-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications. This compound is characterized by its high thermal stability, resistance to oxidation, and significant electronegativity due to the trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,6-bis-trifluoromethyl-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative. For example, the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs advanced fluorination techniques to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can enhance the efficiency of the fluorination process. Additionally, the reaction conditions, including temperature and pressure, are carefully controlled to optimize the production .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,6-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Amino or thiol-substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-bis-trifluoromethyl-pyridine is primarily attributed to its ability to interact with biological targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

4-Fluoro-2,6-bis-trifluoromethyl-pyridine is unique due to the presence of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring. This structural feature imparts higher thermal stability and resistance to metabolic degradation compared to similar compounds. Additionally, the presence of the fluorine atom at the 4 position enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H2F7N

Molecular Weight

233.09 g/mol

IUPAC Name

4-fluoro-2,6-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F7N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H

InChI Key

ZHYWJGFDWAVKHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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